1-ethyl-4-{[(1-ethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-1H-pyrazole-3-carboxamide
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Overview
Description
1-ethyl-4-{[(1-ethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-1H-pyrazole-3-carboxamide is a complex organic compound with a molecular formula of C12H15N7O4 and a molecular weight of 321.292 Da . This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-{[(1-ethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Amidation: The nitrated pyrazole is reacted with an appropriate amine to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-4-{[(1-ethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Condensation: Aldehydes, ketones, acidic or basic catalysts.
Major Products
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated pyrazoles.
Condensation: Formation of fused heterocyclic compounds.
Scientific Research Applications
1-ethyl-4-{[(1-ethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-1H-pyrazole-3-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethyl-4-{[(1-ethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects . The pyrazole ring can also participate in hydrogen bonding and hydrophobic interactions with target proteins, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-nitro-1H-pyrazole-4-carboxamide: Similar structure but different substitution pattern.
1-ethyl-4-nitro-1H-pyrazole-5-carboxamide: Lacks the additional pyrazole ring.
1-ethyl-4-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-1H-pyrazole-3-carboxamide: Methyl group instead of ethyl.
Uniqueness
1-ethyl-4-{[(1-ethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-1H-pyrazole-3-carboxamide is unique due to its dual pyrazole rings and specific substitution pattern, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H15N7O4 |
---|---|
Molecular Weight |
321.29 g/mol |
IUPAC Name |
1-ethyl-4-[(2-ethyl-4-nitropyrazole-3-carbonyl)amino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H15N7O4/c1-3-17-6-7(9(16-17)11(13)20)15-12(21)10-8(19(22)23)5-14-18(10)4-2/h5-6H,3-4H2,1-2H3,(H2,13,20)(H,15,21) |
InChI Key |
DRGKVCZYQDTFEC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N)NC(=O)C2=C(C=NN2CC)[N+](=O)[O-] |
Origin of Product |
United States |
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